molecular formula C6H5BBr2O2 B1311200 2,5-Dibromophenylboronic acid CAS No. 1008106-93-1

2,5-Dibromophenylboronic acid

Cat. No. B1311200
CAS RN: 1008106-93-1
M. Wt: 279.72 g/mol
InChI Key: CMLBXUUGERIZOO-UHFFFAOYSA-N
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Description

2,5-Dibromophenylboronic acid is a chemical compound with the molecular formula C6H5BBr2O2 . It is used in various chemical reactions and has been mentioned in several peer-reviewed papers .


Synthesis Analysis

The synthesis of this compound can involve various methods. One such method involves the use of the Suzuki–Miyaura reaction . This reaction involves the coupling of aromatic halides with diboronic acid reagents .


Molecular Structure Analysis

The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further substituted with two bromine atoms . The molecular weight of the compound is 279.72 g/mol .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be involved in vacuo condensation and on-surface radical addition for the synthesis of phenylene-boroxine networks . It can also undergo lithiation of dihalophenyl dioxazaborocines, yielding functionalized dihalophenylboronic acids .


Physical And Chemical Properties Analysis

This compound has a density of 2.1±0.1 g/cm3, a boiling point of 382.0±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 48.7±0.4 cm3 and a molar volume of 133.3±5.0 cm3 .

Scientific Research Applications

Synthesis of New Derivatives

2,5-Dibromophenylboronic acid is used in synthesizing new derivatives via palladium-catalyzed Suzuki cross-coupling reactions. This process involves reacting 2,5-dibromo-3-hexylthiophene with various arylboronic acids to create thiophene derivatives. These derivatives demonstrate significant electronic effects due to different substituents and show promising properties like haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting potential medicinal applications (Ikram et al., 2015).

Organoboron Compound Studies

Diboronic acids, including those similar to this compound, are resistant to aerial oxidation and undergo various chemical reactions, demonstrating their utility in synthetic chemistry. These compounds have shown potential in forming cyclic esters with diols and undergo dehydration to polymeric anhydrides (Coutts et al., 1970).

Antiproliferative Potential in Cancer Research

Phenylboronic acid derivatives, including those related to this compound, have been studied for their antiproliferative activities in cancer research. These compounds demonstrate a clear structure-activity relationship and have been found to be highly promising as antiproliferative and proapoptotic agents with a cell cycle-specific mode of action (Psurski et al., 2018).

Polymer Synthesis

This compound is integral in synthesizing polymers such as polyphenylenes via Suzuki coupling. This process involves using macromonomers in combination with arylboronic acids, leading to soluble polymers with various applications in material science (Cianga & Yagcı, 2002).

Antimicrobial Research

Certain phenylboronic acid derivatives, closely related to this compound, exhibit significant antimicrobial activities. These compounds have been studied for their potential as antibacterial agents and show effectiveness against various microorganisms, suggesting a possible mechanism of action in antimicrobial therapy (Adamczyk-Woźniak et al., 2020).

Graft Copolymer Synthesis

In the field of polymer chemistry, this compound-related compounds have been used to create graft copolymers with specific properties. These polymers, with various side chains like polytetrahydrofuran and polystyrene, offer diverse applications in material science (Cianga et al., 2002).

Bioorthogonal Chemistry

Derivatives of this compound play a role in bioorthogonal chemistry, useful for protein conjugation. This reaction is orthogonal to protein functional groups and withstands certain analytical procedures, indicating its potential in biochemical applications (Dilek et al., 2015).

Bio-application of Polymeric Nanomaterials

Phenylboronic acid-decorated polymeric nanomaterials, related to this compound, are used in advanced bio-applications. These materials form reversible complexes with polyols and have applications in drug delivery systems and biosensors (Lan & Guo, 2019).

Diagnostic and Therapeutic Applications

Phenylboronic acid derivatives, such as those related to this compound, are studied for their potential in various diagnostic and therapeutic applications. They have shown promise in constructing glucose-responsive systems for insulin delivery and other medical applications (Matsumoto et al., 2014).

Mechanism of Action

Mode of Action

Boronic acids, including 2,5-Dibromophenylboronic acid, are often used in Suzuki reactions, a type of palladium-catalyzed cross-coupling reaction, to form biaryl compounds . The boronic acid moiety interacts with a palladium catalyst and an organohalide in the presence of a base to form a new carbon-carbon bond.

Pharmacokinetics

It’s known that the compound is sparingly soluble in dmso . This could potentially affect its bioavailability and distribution in biological systems.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The reaction conditions, such as temperature, pH, and the presence of a base, can also affect the efficacy of the Suzuki reaction in which this compound is used .

properties

IUPAC Name

(2,5-dibromophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBr2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLBXUUGERIZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBr2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434622
Record name 2,5-Dibromophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1008106-93-1
Record name 2,5-Dibromophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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